REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:12][CH:13]=[CH:14][CH:15]([CH3:22])[CH2:16][CH:17]=[CH:18][CH:19]([CH3:21])[CH3:20])[CH2:3][O:4]CC1C=CC=CC=1.[H][H]>C(OCC)(=O)C>[CH3:1][CH:2]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:22])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])[CH2:3][OH:4]
|
Name
|
rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CC(COCC1=CC=CC=C1)CC=CC(CC=CC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in 10 ml
|
Type
|
FILTRATION
|
Details
|
The catalyst was again filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue wasevaporatively distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCCC(CCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.092 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |